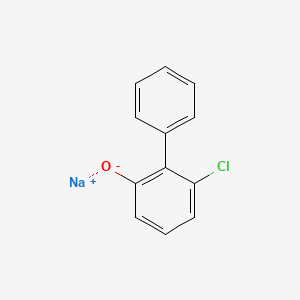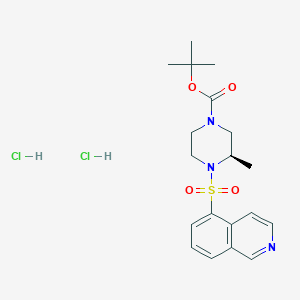
(R)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline sulfonyl chloride, which is then reacted with a piperazine derivative under controlled conditions. The tert-butyl ester group is introduced to protect the carboxylic acid functionality during the synthesis. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
Biologically, piperazine derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound could be explored for similar activities.
Medicine
In medicinal chemistry, ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes and receptors, modulating their activity. The isoquinoline sulfonyl group might enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid methyl ester
- ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid ethyl ester
Uniqueness
The tert-butyl ester group in ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride provides unique steric and electronic properties, potentially enhancing its stability and bioavailability compared to its methyl and ethyl ester counterparts.
Properties
Molecular Formula |
C19H27Cl2N3O4S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
tert-butyl (3R)-4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C19H25N3O4S.2ClH/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17;;/h5-9,12,14H,10-11,13H2,1-4H3;2*1H/t14-;;/m1../s1 |
InChI Key |
OZNKATBHHGHPPA-FMOMHUKBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
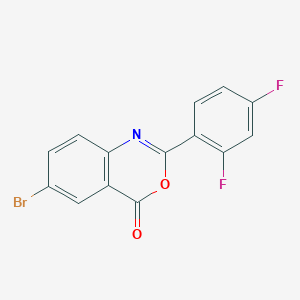

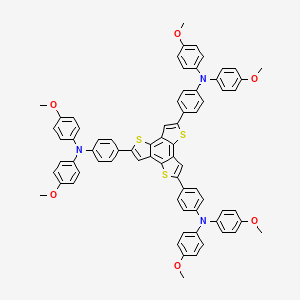
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

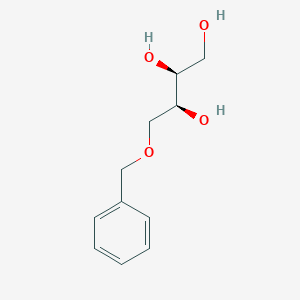
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
